1-Nonyne, 3-methylene-
Description
Significance of Enyne Systems in Modern Synthetic Methodologies
Enyne systems, which contain both a double (ene) and a triple (yne) bond, are powerful building blocks in organic chemistry. rsc.org Their importance stems from the diverse reactivity of the two unsaturated functionalities, which can be manipulated selectively or made to react in concert.
Key applications and reactions include:
Enyne Metathesis: This reaction, catalyzed by transition metal complexes like ruthenium carbene catalysts, rearranges the bonds between an alkene and an alkyne. nih.govchim.it Intramolecular enyne metathesis is a highly effective method for constructing cyclic compounds containing a 1,3-diene moiety, which are valuable intermediates in the synthesis of complex natural products and biologically active molecules. nih.govuwindsor.ca
Cycloaddition Reactions: The π-systems of enynes can participate in various cycloaddition reactions, allowing for the rapid construction of complex carbocyclic and heterocyclic frameworks.
Enantioselective Synthesis: Activated 1,3-enyne systems have emerged as valuable synthons for the enantioselective synthesis of important scaffolds like furans, allenes, and pyrans found in many bioactive compounds. rsc.org
The unique arrangement in skipped enynes like 1-Nonyne, 3-methylene- offers distinct reactivity compared to conjugated enynes, enabling different types of cyclization and rearrangement reactions that are of growing interest to synthetic chemists.
Structural Classification and Nomenclature of Terminal Alkynes with Exocyclic Alkene Moieties
The structure of 1-Nonyne, 3-methylene- is defined by its specific arrangement of functional groups. Understanding its classification and nomenclature requires an examination of IUPAC rules for complex unsaturated hydrocarbons.
Classification:
Alkynes: Hydrocarbons containing a carbon-carbon triple bond. They are classified as terminal if the triple bond is at the end of the carbon chain (R-C≡C-H) or internal if it is located within the chain (R-C≡C-R'). chemistrysteps.comuoanbar.edu.iq 1-Nonyne, 3-methylene- possesses a terminal alkyne, a feature that imparts specific reactivity, such as the ability to be deprotonated to form acetylide anions. uoanbar.edu.iqalrasheedcol.edu.iq
Enynes: Molecules containing both a double and a triple bond. The spatial relationship between these bonds is crucial. In 1-Nonyne, 3-methylene-, the double and triple bonds are separated by a single sp³-hybridized carbon, classifying it as a skipped enyne (or 1,4-enyne).
Methylene (B1212753) Functionality: The "=CH₂" group is a methylene group. When attached to a chain, it can be seen as an analogue of an exocyclic double bond, which is a double bond where one carbon is part of a ring system. This feature introduces specific steric and electronic properties to the molecule.
Nomenclature:
The IUPAC name "1-Nonyne, 3-methylene-" is derived by:
Identifying the longest carbon chain that contains both the double and triple bonds. In this case, it is a nonyne chain.
Numbering the chain to give the principal functional group (the alkyne, in this case) the lowest possible number. Thus, the triple bond starts at C1 ("1-nonyne").
Identifying the double bond as a substituent. A "=CH₂" group is named "methylene".
Indicating the position of the methylene group, which is at C3 ("3-methylene").
When both a double and a triple bond are present, the "-en" suffix for the alkene and "-yne" for the alkyne are combined. If there is a choice, the double bond is given the lower number if it does not change the numbering for the principal functional group.
Historical Context and Evolution of Research on Unsaturated Hydrocarbons Bearing Methylene Functionalities
The study of unsaturated hydrocarbons forms a cornerstone of organic chemistry. ebsco.com The initial research focused on the fundamental reactivity of simple alkenes and alkynes.
Early Developments: The 19th and early 20th centuries saw the discovery and characterization of basic unsaturated compounds like acetylene (B1199291) and ethylene. ebsco.com Early work established their propensity to undergo addition reactions.
Mid-20th Century: The development of new synthetic methods, such as organometallic chemistry, allowed for more complex manipulations of these functional groups. Brown's work in the 1950s on the complexation of HCl with aromatic compounds and alkenes was an early step in understanding the basicity and reactivity of π-systems. nih.gov
The Metathesis Revolution: The development of well-defined olefin and enyne metathesis catalysts by chemists like Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, for which they received the 2005 Nobel Prize in Chemistry, revolutionized the synthesis of complex molecules. chim.it This opened the door for the strategic use of enyne systems in total synthesis. uwindsor.ca
Focus on Specific Isomers: More recent research has delved into the subtle but significant differences in reactivity conferred by the specific placement of functional groups. The study of unsaturated hydrocarbons with specific features like methylene groups has become important for fine-tuning synthetic strategies and accessing novel molecular architectures. The investigation into the combustion chemistry of various unsaturated hydrocarbons also highlights the distinct behavior of different isomers and functional group arrangements. mdpi.com The interest in microbial degradation of hydrocarbons has also shown that features like terminal double bonds can be crucial for the breakdown of these molecules in anoxic environments. oup.com
Compound Data
While detailed experimental data for 1-Nonyne, 3-methylene- is not widely available, the properties of the related parent alkyne, 1-Nonyne, are well-documented.
Table 1: Physical and Chemical Properties of 1-Nonyne
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₆ | ontosight.ainih.gov |
| Molecular Weight | 124.22 g/mol | ontosight.ainih.govsigmaaldrich.com |
| CAS Number | 3452-09-3 | nih.govsigmaaldrich.com |
| Boiling Point | 150-151 °C | sigmaaldrich.comchemsynthesis.comchemicalbook.com |
| Melting Point | -50 °C | sigmaaldrich.comchemsynthesis.comchemicalbook.com |
| Density | 0.757 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.422 | sigmaaldrich.com |
| Appearance | Clear colorless to pale yellow liquid | chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
110316-86-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3-methylidenenon-1-yne |
InChI |
InChI=1S/C10H16/c1-4-6-7-8-9-10(3)5-2/h2H,3-4,6-9H2,1H3 |
InChI Key |
QJFRWCAZGFVZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Nonyne, 3 Methylene and Analogous Structures
Advanced Strategies for Enyne Synthesis with Exocyclic Methylene (B1212753) Functionality
The synthesis of enynes containing an exocyclic methylene group, a structural motif present in various natural products and valuable synthetic intermediates, requires advanced chemical strategies. These methods are designed to control the formation of both the double and triple bonds with precision, often employing metal catalysts to orchestrate complex bond-forming events. The development of such methodologies is crucial for accessing complex molecular architectures.
Metal-Catalyzed Coupling Reactions for 3-Methylene-1-Nonyne and Related Compounds
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are central to the synthesis of conjugated enynes. nih.govrsc.org These reactions provide a direct and atom-economical route to 1,3-enynes by joining alkyne and alkene fragments. rsc.orgnih.gov The primary challenge in these couplings is the control of regio- and stereoselectivity. nih.gov
Several catalytic systems have been developed for this purpose, with palladium, nickel, and iron being prominent examples. nih.gov The general mechanism for these reactions often involves three key steps: oxidative addition of an organohalide to the metal center, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov For a molecule like 3-methylene-1-nonyne, a plausible approach would be the Sonogashira or Negishi coupling.
Sonogashira Coupling: This reaction typically couples a terminal alkyne with a vinyl halide using a palladium catalyst and a copper(I) co-catalyst. The synthesis of 3-methylene-1-nonyne could be envisioned by coupling 1-heptyne (B1330384) with a suitable 2-substituted propene derivative, such as 2-bromopropene.
Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. Alkylzinc reagents are particularly effective due to their high transmetalation ability. nih.gov A potential route could involve the coupling of a heptynylzinc reagent with a vinyl phosphate. nih.gov
The choice of catalyst, ligands, solvent, and base is critical and must be carefully optimized to favor the desired product over potential side products arising from different coupling pathways. eie.gr
Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Metal Catalyst | Typical Substrates | Key Features |
|---|---|---|---|
| Sonogashira | Pd/Cu | Terminal Alkyne, Vinyl/Aryl Halide | Mild conditions, high functional group tolerance. |
| Negishi | Pd or Ni | Organozinc Reagent, Organic Halide | Excellent for C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds; high reactivity. nih.gov |
| Heck | Pd | Alkene, Aryl/Vinyl Halide | Forms a substituted alkene; regioselectivity can be a challenge. |
Retrosynthetic Analysis Approaches for Enyne Scaffolds
Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex organic molecules. It involves mentally deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. dokumen.pub For an enyne scaffold like 1-Nonyne, 3-methylene-, the analysis identifies the most strategic bonds to form.
The most apparent disconnections for this acyclic enyne are:
C(sp)-C(sp²) bond: Disconnecting the bond between the alkyne and the alkene functionalities. This leads to a heptynyl precursor and a three-carbon propenyl fragment. This approach directly suggests a cross-coupling strategy (e.g., Sonogashira, Negishi) as the key forward synthetic step.
C(sp²)-C(sp³) bond: Disconnecting the C3-C4 bond (between the methylene carbon and the adjacent ethyl group). This would lead to a smaller enyne fragment and an alkylating agent, suggesting an alkylation-based approach.
Alkyne Formation: Disconnecting the terminal C-H bond of the alkyne or transforming the alkyne into another functional group (e.g., via an Ohira-Bestmann reaction) points to methods for installing the alkyne late in the synthesis. dokumen.pub
This analytical process allows chemists to devise multiple synthetic routes, which can then be evaluated based on feasibility, efficiency, and stereochemical control. dokumen.pub The presence of the exocyclic methylene group is a key structural feature that must be accounted for, often requiring a precursor that already contains this motif or a reaction that generates it selectively. ub.edu
Chemo-, Regio-, and Stereoselective Synthetic Pathways
Achieving high levels of selectivity is paramount in modern organic synthesis. For enyne structures, this involves controlling which functional groups react (chemoselectivity), where new bonds are formed (regioselectivity), and the three-dimensional arrangement of the resulting molecule (stereoselectivity).
Rhodium-catalyzed cycloisomerization of 1,6-enynes is a powerful method for constructing five-membered rings with excellent enantioselectivity. nih.gov While this method produces cyclic structures, it is a premier example of a strategy that can generate a stereodefined exocyclic methylene group, a key feature in analogous structures. nih.gov The reaction transforms a linear 1,6-enyne into a cyclopentane (B165970) derivative, where the terminal alkyne is converted into the exocyclic double bond. nih.gov
The proposed mechanism involves the coordination of the rhodium catalyst to the enyne, followed by oxidative cyclization to form a rhodium(III)-metallacyclopentene intermediate. Subsequent β-hydride elimination and reductive elimination steps lead to the final product. nih.gov The use of chiral diphosphine ligands, such as (S)-BINAP, is crucial for inducing asymmetry and achieving high enantiomeric excess (ee). nih.gov This method has been successfully applied in the formal total synthesis of natural products like (−)-platensimycin. nih.gov
Table 2: Rh-Catalyzed Asymmetric Cycloisomerization of Terminal 1,6-Enynes
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | Enyne 1 | [Rh(cod)(MeCN)₂]BF₄, (S)-BINAP | 36 | 90 | nih.gov |
| 2 | Enyne 12 | [Rh((S)-BINAP)]SbF₆ | 93 | >98 | nih.gov |
Reactions were typically run in DCE at 23 °C. nih.gov
Iron-catalyzed reactions offer a cost-effective and environmentally benign alternative to precious metal catalysis. A notable strategy is the iron-promoted 1,5-substitution reaction of enyne oxiranes. dntb.gov.uaresearchgate.net This reaction involves treating an enyne containing an epoxide ring (oxirane) with a Grignard reagent in the presence of an iron catalyst. trakya.edu.trcore.ac.uk The reaction proceeds via an SN2'' pathway, where the nucleophile attacks the alkyne terminus, leading to a cascade that opens the oxirane ring five atoms away. core.ac.uk
This methodology is highly stereoselective. dntb.gov.ua For instance, the reaction of endocyclic enyne oxiranes with methylmagnesium bromide can yield exocyclic 2,4,5-trienols with diastereomeric ratios as high as 100:0. dntb.gov.ua A critical requirement for this high selectivity is that the starting oxirane must have a trans-configuration. dntb.gov.uaresearchgate.net When applied to acyclic enyne acetates or oxiranes, the reaction regioselectively provides vinylallenes with an (E)-configuration. trakya.edu.trcore.ac.uk The ability to use enantiomerically pure enyne oxiranes allows for the synthesis of enantiopure trienols, demonstrating a successful center-to-axis chirality transfer. dntb.gov.ua
Table 3: Iron-Promoted 1,5-Substitution of Enyne Oxiranes
| Substrate | Grignard Reagent | Catalyst | Product Type | Key Outcome | Reference |
|---|---|---|---|---|---|
| Endocyclic Enyne Oxirane | MeMgBr | Iron Compound | Exocyclic 2,4,5-Trienol | High diastereoselectivity (up to 100:0) | dntb.gov.uaresearchgate.net |
| Acyclic Enyne Acetate | R-MgBr | Iron Compound | (E)-Vinylallene | Exclusive (E)-configuration | trakya.edu.trcore.ac.uk |
The synthesis of highly strained ring systems like methylenecyclobutanes (MCBs) presents a significant synthetic challenge. rsc.org A general and powerful strategy to access these structures involves the copper-catalyzed borylative cyclization of aliphatic alkynes. rsc.orgresearchgate.net This method provides access to (boromethylene)cyclobutanes (BMCBs), which are versatile intermediates. researchgate.net
The reaction is highly chemo-, regio-, and stereoselective. rsc.orgresearchgate.net It faces several hurdles, including overcoming the challenges of regioselectivity in the borylcupration of the alkyne and the unfavorable kinetics of forming a strained four-membered ring. rsc.org The reaction typically involves a terminal alkyne tethered to a leaving group. researchgate.net The choice of ligand and leaving group is critical for success; for example, using BINAP as a ligand and a tosylate leaving group was found to be effective. researchgate.net The resulting boromethylene unit is exceptionally useful, as the C-B bond can be readily transformed into a wide array of other functional groups (e.g., halides, aldehydes, azides), significantly expanding the chemical diversity of the accessible MCB scaffolds. rsc.orgresearchgate.net
Synthesis of Derivatives and Functionalized Analogues
The synthesis of derivatives and functionalized analogues of 1-nonyne, 3-methylene- often involves the introduction of heteroatoms or complex functional groups, as well as the construction of more intricate molecular architectures like bicyclic systems.
Introduction of Heteroatoms and Complex Functional Groups
The introduction of heteroatoms and diverse functional groups into alkyne-containing molecules is crucial for modulating their chemical and biological properties. Various synthetic strategies have been developed to achieve this functionalization.
Enyne metathesis, a powerful bond reorganization reaction catalyzed by ruthenium carbene complexes, allows for the synthesis of heterocycles containing a diene moiety. mdpi.comscispace.com This method has been successfully applied to the synthesis of various heterocyclic compounds. scispace.com Furthermore, visible-light-mediated radical cascade reactions of 1,n-enynes have enabled the introduction of silicon, phosphorus, sulfur, and selenium atoms into cyclic scaffolds. bohrium.com
The direct conversion of C-H bonds is another atom-economical approach to functionalization. pnas.org Transition-metal-catalyzed cross-dehydrogenative coupling (CDC) reactions can form C-C bonds directly from two different C-H bonds, allowing for the synthesis of complex products like alkaloids from simpler precursors. pnas.org
Microwave-assisted synthesis has also proven effective for the intramolecular hydroamination and cycloisomerization of ortho-alkynylanilines to produce indole (B1671886) derivatives. chim.it The addition of catalytic amounts of inorganic salts or bases can significantly improve the yields of these reactions. chim.it Electrophilic cyclization using reagents like iodine or organochalcogen derivatives provides a pathway to highly functionalized indoles by activating the carbon-carbon triple bond for nucleophilic attack by a nitrogen atom. chim.it
Strategies for Bicyclo[6.1.0]nonyne-based Molecular Probes
Bicyclo[6.1.0]nonyne (BCN) is a prominent strained-alkyne scaffold utilized in chemical biology, particularly for the development of molecular probes via bioorthogonal chemistry. nih.govrsc.org The synthesis of functionalized BCN derivatives is key to their application.
A common precursor, bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol), can be readily functionalized. nih.gov However, an oxidized analogue, BCN carboxylic acid, offers an alternative route to more stable derivatives through amide bond formation. nih.govrsc.org The resulting amide-linked probes have demonstrated superior stability in cellular environments compared to the more commonly used carbamate (B1207046) derivatives. nih.govnih.gov
The synthesis of BCN carboxylic acid can be achieved through a multi-step process involving the bromination of an alkene precursor followed by alkyne formation. nih.gov This BCN acid can then be coupled with various amine-containing molecules to generate a diverse range of molecular probes. nih.gov These probes are valuable tools for applications such as strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click" reaction used for labeling biomolecules. nih.govresearchgate.net The development of novel BCN-functionalized linkers that can be directly incorporated into automated solid-phase synthesis, for example, of oligonucleotides, further expands the utility of this scaffold. nih.govresearchgate.net
Green Chemistry Approaches and Sustainable Synthetic Routes
Green chemistry principles are increasingly being integrated into the synthesis of alkynes and their derivatives to minimize environmental impact and enhance efficiency. numberanalytics.com Key strategies include the use of renewable feedstocks, the development of more efficient and sustainable catalysts, and the utilization of environmentally benign solvents like water. numberanalytics.com
One notable green approach is the use of water as a solvent for chemical reactions. thieme.de For example, the conversion of alkynes into secondary alcohols has been achieved in water using a tandem process of formic acid-promoted hydration and iridium-catalyzed transfer hydrogenation. thieme.de This method offers a practical and efficient one-pot synthesis from readily available starting materials. thieme.de
Atom-economic reactions, which maximize the incorporation of reactant atoms into the final product, are another cornerstone of green chemistry. pnas.org Isomerization reactions, such as the ruthenium-catalyzed redox isomerization of propargyl alcohols to enones, provide an atom-economic alternative to traditional multi-step reduction and oxidation sequences. pnas.org Similarly, addition reactions, like the addition of allyl alcohol to alkynes to form γ,δ-unsaturated ketones and aldehydes, can be performed in aqueous media. pnas.org
Recent advancements in stereoselective functionalization of alkynes also highlight sustainable strategies, including the use of water as a hydrogen source and the development of recyclable catalysts for hydrogenation, hydroboration, and hydrosilylation reactions. rsc.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in By analyzing chemical shifts, coupling constants, and through-space correlations, a complete structural picture can be assembled.
¹H NMR Analysis of Alkyne and Methylene (B1212753) Proton Environments
The ¹H NMR spectrum of 1-nonyne, 3-methylene- is predicted to show distinct signals corresponding to its unique proton environments. The terminal alkynyl proton (H-1) is expected to appear in a characteristic region, typically shielded by the triple bond's magnetic anisotropy. libretexts.org This results in a chemical shift that is further upfield than typical vinylic protons. chemistrysteps.com The exocyclic methylene protons (=CH₂) are expected to resonate in the typical alkene region. Protons on the carbon adjacent to the unsaturated systems (allylic and propargylic protons at C-4) will be deshielded compared to simple alkanes.
Predicted ¹H NMR Chemical Shifts for 1-Nonyne, 3-methylene-
| Proton(s) | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| H-1 | Terminal Alkyne (≡C-H) | 2.5 - 3.1 | Triplet (t) |
| H₂ on =CH₂ | Exocyclic Methylene (=CH₂) | 4.5 - 5.5 | Singlets (s) or Doublets (d) |
| H₂-4 | Allylic/Propargylic (-CH₂-) | 2.0 - 2.5 | Triplet (t) |
| -(CH₂)₄- | Alkyl Chain | 1.2 - 1.6 | Multiplets (m) |
| H₃-9 | Terminal Methyl (-CH₃) | 0.8 - 1.0 | Triplet (t) |
Note: Predicted values are based on standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions. oregonstate.edupitt.edu
¹³C NMR Investigations of Carbon Skeletal Features, Including Sp-Hybridized and Exocyclic Sp² Carbons
The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The key features in the spectrum of 1-nonyne, 3-methylene- would be the signals for the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the methylene group. Quaternary carbons, such as the sp-hybridized C-2 and the sp²-hybridized C-3, typically show weaker signals. oregonstate.edu
Predicted ¹³C NMR Chemical Shifts for 1-Nonyne, 3-methylene-
| Carbon(s) | Hybridization | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|
| C-1 | sp | Terminal Alkyne (≡CH) | 65 - 90 |
| C-2 | sp | Internal Alkyne (-C≡) | 70 - 90 |
| C-3 | sp² | Quaternary Alkene (=C<) | 140 - 150 |
| =CH₂ | sp² | Exocyclic Methylene (=CH₂) | 110 - 125 |
| C-4 | sp³ | Allylic/Propargylic (-CH₂-) | 30 - 40 |
| C-5 to C-8 | sp³ | Alkyl Chain | 20 - 35 |
| C-9 | sp³ | Terminal Methyl (-CH₃) | 10 - 15 |
Note: Predicted values are based on standard chemical shift ranges. oregonstate.edulibretexts.orgorganicchemistrydata.org
Advanced NMR Techniques for Stereochemical Assignments and Conformational Studies
For a definitive structural confirmation, advanced 2D NMR techniques are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the n-hexyl chain, the methylene group, and the alkyne moiety. For instance, correlations from the H-4 protons to C-2, C-3, and the exocyclic methylene carbon would be expected.
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, which would confirm the connectivity within the n-hexyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): While this molecule does not have stereocenters, NOESY can provide information about through-space proximity of protons, which can be useful for conformational analysis. nih.gov However, due to the high flexibility of the alkyl chain, the molecule likely exists as a complex ensemble of conformers in solution, making a detailed conformational study challenging. acs.orgnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman, is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification (Alkynes, Alkenes)
FTIR spectroscopy is highly effective for identifying the key functional groups in 1-nonyne, 3-methylene-. The terminal alkyne and the alkene functionalities produce distinct and recognizable absorption bands.
Predicted FTIR Absorption Bands for 1-Nonyne, 3-methylene-
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | 3300 - 3250 | Strong, Sharp |
| Alkyl | C-H Stretch | 2960 - 2850 | Strong |
| Terminal Alkyne | C≡C Stretch | 2150 - 2100 | Weak to Medium |
| Alkene | C=C Stretch | 1650 - 1640 | Medium |
| Alkene | =C-H Bend (out-of-plane) | 910 - 890 | Strong |
Note: Predicted values are based on standard FTIR correlation tables. libretexts.orgmdpi.com
The sharp band around 3300 cm⁻¹ for the ≡C-H stretch is a classic indicator of a terminal alkyne. libretexts.org The C=C stretch for the exocyclic double bond and the strong out-of-plane bending for the =CH₂ group are also key diagnostic peaks.
Raman Spectroscopy Applications for Unsaturated Linkages
Raman spectroscopy provides complementary information to FTIR. While polar bonds like C-H and O-H often give strong IR signals, more symmetric, less polar bonds like C≡C and C=C can produce strong signals in Raman spectra. americanpharmaceuticalreview.com
Predicted Raman Shifts for 1-Nonyne, 3-methylene-
| Functional Group | Vibration Type | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | 3300 - 3250 | Medium |
| Alkyl | C-H Stretch | 2960 - 2850 | Strong |
| Terminal Alkyne | C≡C Stretch | 2150 - 2100 | Strong |
| Alkene | C=C Stretch | 1650 - 1640 | Strong |
Note: Predicted values are based on standard Raman correlation data. americanpharmaceuticalreview.comspectroscopyonline.com
The C≡C and C=C stretching vibrations, which may be weak in the IR spectrum, are expected to be prominent in the Raman spectrum, providing confirmatory evidence for the unsaturated linkages.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 1-nonyne, 3-methylene-, the molecular formula is C₁₀H₁₆. This composition yields a precise molecular weight that can be identified in a high-resolution mass spectrum.
The molecular ion peak ([M]⁺) for 1-nonyne, 3-methylene- would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The analysis of its fragmentation provides a roadmap to its specific structural features, particularly the conjugated enyne system and the attached alkyl chain.
Expected Fragmentation Pathways: The fragmentation of 1-nonyne, 3-methylene- upon electron ionization is governed by the stability of the resulting carbocations. The conjugated system, consisting of a terminal alkyne and a vinyl group, dictates the primary cleavage points.
Allylic/Propargylic Cleavage: The most significant fragmentation is expected to be the cleavage of the C4-C5 bond. This bond is allylic to the double bond and beta to the triple bond, making it susceptible to homolytic cleavage. This event would result in the loss of a pentyl radical (•C₅H₁₁) and the formation of a highly stabilized resonance cation, [HC≡C-C(=CH₂)-CH₂]⁺, with an expected m/z of 65.
Cleavage along the Alkyl Chain: Sequential loss of alkyl radicals from the terminal end of the hexyl group is also anticipated. Common losses would include a methyl radical ([M-15]⁺), an ethyl radical ([M-29]⁺), a propyl radical ([M-43]⁺), and a butyl radical ([M-57]⁺). The relative abundance of these fragments helps to confirm the length and structure of the alkyl chain. libretexts.org
Rearrangements: McLafferty-type rearrangements, though more common with carbonyl compounds, can occur in unsaturated systems, potentially leading to complex fragmentation patterns that require detailed analysis.
The table below summarizes the key data points for the mass spectrometric analysis of 1-nonyne, 3-methylene-.
| Property | Value | Description |
| Molecular Formula | C₁₀H₁₆ | The elemental composition of the molecule. |
| Molecular Weight | 136.24 g/mol | The calculated molar mass of the compound. |
| Exact Mass | 136.1252 Da | The precise mass of the most abundant isotope, detectable by high-resolution mass spectrometry. |
| Molecular Ion ([M]⁺) | m/z 136 | The peak representing the intact molecule after ionization. |
| Base Peak (Expected) | m/z 65 | The most abundant fragment, likely resulting from the stable [C₅H₅]⁺ cation formed via allylic/propargylic cleavage. |
| Other Key Fragments | m/z 121, 107, 93 | Peaks corresponding to the loss of methyl ([M-15]⁺), ethyl ([M-29]⁺), and propyl ([M-43]⁺) radicals from the alkyl chain, respectively. libretexts.org |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Conjugation Analysis
Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides crucial information about the conjugated π-electron system within 1-nonyne, 3-methylene-. The conjugation between the double bond (alkene) and the triple bond (alkyne) creates a 1,3-enyne chromophore, which is responsible for its characteristic electronic transitions.
UV-Vis Absorption: Non-conjugated alkenes and alkynes absorb UV radiation at wavelengths below 200 nm. However, the conjugation in 1-nonyne, 3-methylene- lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift of the π → π* transition to a longer wavelength, typically in the 220-240 nm range. For comparison, the simple conjugated enyne vinylacetylene exhibits an absorption maximum (λ_max) at approximately 219 nm. Alkyl substitution on the enyne framework, as seen in 1-nonyne, 3-methylene-, is expected to cause a slight red shift compared to the parent vinylacetylene system.
Fluorescence Spectroscopy: Fluorescence involves the emission of a photon from a molecule after it has been electronically excited. While many complex conjugated and aromatic systems are highly fluorescent, simple acyclic hydrocarbons, including many enynes, are often weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways (e.g., vibrational relaxation, internal conversion). The conformational flexibility of the alkyl chain in 1-nonyne, 3-methylene- can further quench fluorescence. Therefore, while its conjugated system allows for electronic excitation, significant fluorescence emission is not necessarily expected.
The expected electronic spectroscopic data are presented in the table below.
| Spectroscopic Parameter | Expected Value/Property | Significance |
| Chromophore | 1,3-Enyne (C=C-C≡C) | The conjugated system responsible for the characteristic UV absorption. |
| UV Absorption (λ_max) | ~225-235 nm | The wavelength of maximum absorbance, confirming the presence of the conjugated enyne system. The exact value is influenced by the solvent and substitution. chemicalbook.com |
| Molar Absorptivity (ε) | ~10,000 - 14,000 L mol⁻¹ cm⁻¹ | A measure of the probability of the electronic transition. Values in this range are typical for conjugated enynes. |
| Fluorescence | Weak or negligible | Simple, flexible enynes often exhibit low fluorescence quantum yields due to efficient non-radiative decay processes. |
X-ray Crystallography for Solid-State Structural Determination of Analogous Systems
Analysis of related structures reveals key geometric features that would be present in 1-nonyne, 3-methylene-:
Planarity: The conjugated H-C≡C-C=C core tends to be nearly planar to maximize p-orbital overlap.
Bond Lengths: The C≡C triple bond is the shortest (~1.20 Å), followed by the C=C double bond (~1.34 Å). The central C-C single bond (C2-C3) that links the alkyne and alkene moieties is significantly shorter (~1.43 Å) than a typical alkane C-C bond (~1.54 Å) due to the increased s-character of the sp and sp² hybridized carbon atoms.
Bond Angles: The geometry around the alkyne group (C1-C2-C3) is expected to be nearly linear, with a bond angle of approximately 175-180°. The angles around the sp² hybridized carbons of the vinyl group are expected to be close to the ideal 120°.
The table below details the expected structural parameters for 1-nonyne, 3-methylene-, based on data from analogous systems studied by X-ray crystallography.
| Structural Parameter | Bond Involved | Expected Value | Rationale |
| Bond Length | C1≡C2 | ~1.20 Å | Characteristic length of a carbon-carbon triple bond. |
| Bond Length | C3=Methylene | ~1.34 Å | Characteristic length of a carbon-carbon double bond. |
| Bond Length | C2-C3 | ~1.43 Å | Shortened single bond due to sp-sp² hybridization, indicating partial double bond character. |
| Bond Length | C3-C4 | ~1.49 Å | Single bond between sp² and sp³ carbons, slightly shorter than a pure sp³-sp³ bond. |
| Bond Angle | H-C1≡C2 | ~180° | Linear geometry characteristic of a terminal alkyne. |
| Bond Angle | C2-C3=Methylene | ~123° | Angle around an sp² hybridized carbon, slightly distorted from the ideal 120° due to steric effects. |
| Bond Angle | C2-C3-C4 | ~121° | Angle within the planar core of the conjugated system. |
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Pathways and Identification of Key Intermediates
Understanding the detailed pathways of chemical reactions is fundamental to synthetic chemistry. For enynes, these pathways often involve complex catalytic cycles, radical processes, or various rearrangements, each featuring distinct intermediates that dictate the final product structure.
Transition metal catalysis is a powerful tool for the functionalization of enynes. The catalytic cycles in these transformations typically begin with the coordination of the unsaturated enyne to the metal center. rsc.org In processes like enyne metathesis, a metal carbene catalyst engages in a cycloaddition with the alkene or alkyne, forming a metallacyclobutane or metallacyclobutene intermediate, respectively. organic-chemistry.org This is followed by a retro-cycloaddition to yield a new metal carbene (a vinyl carbene if the alkyne reacts first), which then participates in further intramolecular reactions. organic-chemistry.org
For carbocyclization reactions, such as the Pauson-Khand reaction, the cycle involves the coordination of the enyne and often another π-system (like carbon monoxide) to a metal complex. rsc.org This is followed by oxidative coupling to form a metallacycle intermediate. rsc.org Subsequent migratory insertion and reductive elimination steps lead to the formation of carbocyclic products and regeneration of the active catalyst. rsc.org The specific pathway and the stability of intermediates can be influenced by the choice of metal (e.g., Ru, Pd, Pt, Co) and the ligands coordinated to it. rsc.orgacs.org
Table 1: Key Intermediates in Transition Metal-Catalyzed Enyne Reactions
| Reaction Type | Metal Catalyst Example | Key Intermediate | Description |
|---|---|---|---|
| Enyne Metathesis | Ruthenium Carbene | Metallacyclobutane / Vinyl Carbene | Formed by cycloaddition of the metal carbene with the alkene or alkyne moiety of the enyne. organic-chemistry.org |
| Carbocyclization | Cobalt, Rhodium | Metallacyclopentene | Formed via oxidative coupling of the alkyne and alkene on the metal center. rsc.org |
Radical reactions offer alternative pathways for the functionalization of enynes. These processes are often initiated by the generation of a radical species that adds to either the alkene or alkyne moiety of the enyne substrate. mdpi.comrsc.org The chemoselectivity of the initial radical addition can be controlled by the electronic properties of the substrate and the reaction conditions. rsc.orgsemanticscholar.org For instance, electrophilic radicals tend to add more readily to electron-rich double bonds. rsc.org
Following the initial addition, the resulting radical intermediate typically undergoes a cyclization step, often a 5-exo or 6-exo cyclization, to form a new cyclic radical. mdpi.combeilstein-journals.org This cascade can be terminated by a hydrogen atom transfer (HAT), oxidation/reduction, or trapping by another molecule to yield the final functionalized product. beilstein-journals.orgrsc.org These radical cascades enable the construction of complex cyclic and polycyclic systems from simple enyne precursors. rsc.orgsemanticscholar.org
Enyne substrates are prone to various isomerization and rearrangement reactions, often catalyzed by transition metals like gold or platinum, or under acidic conditions. researchgate.netresearchgate.netwiley-vch.de Gold(I) catalysts, being highly carbophilic and π-acidic, are particularly effective in activating the alkyne moiety of an enyne. researchgate.net This activation can trigger a cycloisomerization cascade. researchgate.netchemrxiv.org
A common mechanistic feature in these reactions is an intramolecular proton transfer. For example, in gold-catalyzed cycloisomerization, a vinylic gold intermediate can be protonated, leading to protodeauration and the formation of the final product. researchgate.net Deuterium scrambling experiments can provide evidence for such proton transfer steps. researchgate.net Enyne rearrangements can also proceed through skeletal reorganizations, such as the Rupe and Meyer-Schuster rearrangements for propargylic alcohols, which transform them into α,β-unsaturated ketones or aldehydes. wiley-vch.de Furthermore, catalytic systems can be designed to promote the selective isomerization of double bonds within the enyne framework, offering control over the geometry of the resulting diene products. acs.org
Influence of Substrate Structure and Electronic Effects on Reactivity and Selectivity
The structure of the enyne substrate, including the nature and position of substituents, exerts a profound influence on the course and outcome of a reaction. Electronic effects, such as the presence of electron-donating or electron-withdrawing groups, can alter the nucleophilicity or electrophilicity of the alkene and alkyne moieties, thereby dictating regioselectivity and reaction rates. acs.org
In radical additions to enynes, electronic effects on the substrate can control the chemoselectivity of the initial attack. rsc.org For example, DFT calculations and experimental results have shown that while electrophilic radical addition to alkenes is generally more facile than to alkynes, this preference can be reversed by tuning the electronic properties of the substrate. rsc.orgsemanticscholar.org Similarly, in transition metal-catalyzed reactions, electron-withdrawing groups on the aryl ring of an enyne can suppress the reaction rate, while both electron-donating and electron-withdrawing groups are often well-tolerated. acs.org
Steric hindrance is another critical factor. Bulky substituents near the reactive sites can impede the approach of the catalyst or reagent, potentially inhibiting the reaction or altering its selectivity. acs.org For instance, an ortho-substituted aromatic group on the enyne can be detrimental to reactivity in certain nickel-catalyzed couplings. dicp.ac.cn The tether connecting the alkene and alkyne also plays a crucial role, with its length and rigidity influencing the feasibility and outcome of intramolecular cyclization reactions. researchgate.net
Table 2: Effect of Substituents on Enyne Reactivity
| Substituent Type | Position | General Effect on Reactivity | Example Reaction |
|---|---|---|---|
| Electron-Withdrawing (e.g., -CF₃, -COOMe) | Aryl group on alkyne | Can decrease reaction rates but are generally tolerated. acs.org | Palladium-Catalyzed Carbonylation |
| Electron-Donating (e.g., -OMe, -Me) | Aryl group on alkyne | Generally well-tolerated, may enhance reactivity in some cases. acs.org | Palladium-Catalyzed Carbonylation |
| Sterically Hindering (e.g., ortho-substituent) | Aryl group on enyne | Can significantly suppress or inhibit the reaction. acs.orgdicp.ac.cn | Nickel-Catalyzed Cross-Coupling |
Principles of Stereochemical Control and Diastereoselectivity in Enyne Reactions
Achieving stereochemical control is a central goal in the synthesis of complex molecules from enyne precursors. This involves controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of newly formed stereocenters. In reactions of enynes, stereocontrol is often achieved through the use of chiral catalysts, ligands, or by exploiting the inherent stereochemistry of the substrate.
In transition metal-catalyzed reactions, the stereochemistry is frequently determined in the rate-determining step, which is often the initial oxidative addition or coupling step that forms a metallacycle intermediate. rsc.org The choice of ligand coordinated to the metal is paramount. Chiral ligands create a chiral environment around the metal center, which can differentiate between diastereomeric transition states, leading to high diastereoselectivity and enantioselectivity. dicp.ac.cn For example, cobalt-phosphine catalyst systems have been developed for the highly diastereoselective hydroalkynylation of terminal alkynes to either (E)- or (Z)-1,3-enynes by simply changing the phosphine (B1218219) ligand. d-nb.info
Substrate control is another important principle, where a pre-existing stereocenter in the enyne substrate directs the formation of new stereocenters. researchgate.net The conformation of the substrate as it coordinates to the catalyst can lead to a preference for one diastereomeric product over others. researchgate.net This is particularly relevant in intramolecular reactions like the Pauson-Khand reaction, where the conformation of the tether linking the ene and yne components can dictate the facial selectivity of the cyclization. researchgate.net
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic and organometallic systems, including enynes. youtube.com It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing complex reaction pathways involving molecules like 1-nonyne, 3-methylene-. nih.gov DFT methods are widely used to calculate the electronic structure, optimize geometries, and determine the energetics of reactants, intermediates, transition states, and products. youtube.com
Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on its potential energy surface. utwente.nl For 1-nonyne, 3-methylene- and its derivatives, this process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles. While experimental data for the precise geometry of 1-nonyne, 3-methylene- is scarce, DFT calculations can provide reliable predictions. For instance, calculations on similar enyne fragments reveal typical bond lengths for the alkyne and alkene moieties. acs.orgacs.org
Electronic structure analysis provides further insight into the reactivity of enynes. DFT is used to calculate the distribution of electrons within the molecule, identifying electron-rich and electron-poor regions through methods like Natural Bond Orbital (NBO) analysis and mapping the Molecular Electrostatic Potential (MEP). researchgate.netresearchgate.net The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net In enyne systems, the electronic properties, including the polarization of the π-electrons, can be significantly influenced by substituents, which in turn affects their reactivity in catalyzed reactions. nih.gov
Table 1: Representative DFT-Calculated Structural and Electronic Properties of Enyne Systems
| Property | Description | Typical Focus of Analysis |
| Bond Lengths | Optimized distances between bonded atoms (e.g., C≡C, C=C, C-C). | Used to validate structures and understand bonding changes during a reaction. nih.gov |
| Bond Angles | Optimized angles between three connected atoms. | Key to defining the molecule's three-dimensional shape and steric environment. arxiv.org |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap is a predictor of chemical reactivity and stability. researchgate.netresearchgate.net |
| NBO Analysis | Analysis of charge distribution and donor-acceptor interactions within the molecule. | Reveals hyperconjugative interactions and charge delocalization that influence stability. researchgate.net |
| MEP Surface | Molecular Electrostatic Potential mapped onto the electron density surface. | Identifies sites susceptible to nucleophilic or electrophilic attack. researchgate.net |
DFT calculations are instrumental in unraveling the complex mechanisms of reactions involving enynes. nih.govrsc.org This includes important transformations such as transition-metal-catalyzed cycloisomerizations, enyne metathesis, and thermal cyclizations. acs.orgbeilstein-journals.orgacs.org By mapping the potential energy surface, computational chemists can identify key intermediates and, crucially, locate the transition state structures that connect them. nih.gov
The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the kinetic feasibility of a particular reaction pathway. DFT calculations have been used to:
Distinguish between competing mechanisms: In gold- and platinum-catalyzed enyne cyclizations, DFT studies have helped to identify key intermediates, such as cyclopropyl (B3062369) carbene complexes, and to understand how catalysts and substrates influence divergent reaction pathways. acs.orgnih.govfigshare.com For instance, calculations can determine whether a reaction proceeds through a stepwise or a concerted mechanism. nih.gov
Explain selectivity: DFT can rationalize the regio- and stereoselectivity observed in many enyne reactions. figshare.comrsc.org By comparing the activation barriers of different possible pathways, the favored product can be predicted. For example, in Ni-catalyzed hydrophosphinylation of conjugated enynes, DFT calculations showed that the alkene moiety acts as a directing group, coordinating to the catalyst in the transition state to control reactivity and selectivity. rsc.org Similarly, for molybdenum-catalyzed ring-closing enyne metathesis (RCEYM), DFT studies predicted that the reaction proceeds via a "yne-then-ene" pathway and that selectivity is governed by steric factors on the alkyne fragment. rsc.org
Characterize intermediates: The geometry of intermediates provides critical clues about the reaction course. DFT has been used to model platinacyclopentene intermediates in PtCl₂-catalyzed cycloisomerizations and to investigate the role of various metal-carbene and metallacyclobutene intermediates in metathesis reactions. acs.orgacs.org
Table 2: Examples of Enyne Transformations Investigated with DFT
| Reaction Type | Catalyst/Conditions | Key Mechanistic Insights from DFT |
| Cycloisomerization | PtCl₂, Au(I), Ru(II) | Identification of platinacyclopentene or cyclopropyl gold carbene intermediates; rationalization of diastereoselectivity through analysis of non-covalent interactions in the transition state. acs.orgfigshare.comresearchgate.net |
| Enyne Metathesis | Grubbs Ru-Carbenes, Mo-Alkylidenes | Elucidation of the complete catalytic cycle; comparison of "ene-then-yne" vs. "yne-then-ene" pathways; confirmation that vinylcarbene complexes are key intermediates. rsc.orgacs.org |
| Thermal Cyclization | Heat | Investigation of competing C²-C⁶ (Schmittel) vs. Myers-Saito cyclization pathways; analysis of concerted vs. stepwise diradical mechanisms. beilstein-journals.org |
| Cross-Dimerization | Ni(0) Complexes | Revealed that the electron-donating ability of the ligand on the Ni(0) catalyst controls the selectivity between cross-dimerization and cross-trimerization products. nih.gov |
A primary application of DFT is the calculation of the energetic landscape of a chemical reaction. researchgate.net This includes determining the relative energies of reactants, products, intermediates, and transition states. This data allows for the calculation of key thermodynamic and kinetic quantities.
These energetic calculations are crucial for understanding and predicting the outcomes of enyne reactions under various conditions and for designing more efficient and selective catalysts. researchgate.netacs.org
Table 3: Representative Energetic Data from DFT Studies of Enyne Reactions
| Reaction System | Pathway/Step | Calculated Parameter | Value (kcal/mol) | Reference |
| PtCl₂-Catalyzed Enyne Cycloisomerization | C-C bond formation | Activation Barrier | 18.9 | acs.org |
| Thermal Enyne-Carbodiimide Cyclization | C²-C⁶ Concerted Pathway | Activation Energy | ~30-35 | beilstein-journals.org |
| Thermal Enyne-Carbodiimide Cyclization | Myers-Saito Diradical Formation | Activation Energy | ~28-31 | beilstein-journals.org |
| Phenylacetylene on H-Si(111) | Overall Reaction | Heat of Adsorption | -37.8 | acs.org |
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Enyne Systems
Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD simulations generate trajectories that provide a view of the system's dynamic evolution. wikipedia.orgnih.gov The forces between atoms are typically calculated using a molecular mechanics force field. nih.gov
While DFT is excellent for studying static structures and reaction pathways, MD simulations provide insight into the dynamic aspects of chemical systems. For a molecule like 1-nonyne, 3-methylene-, MD simulations could be employed to:
Explore Conformational Space: Analyze the different shapes (conformations) the molecule can adopt at a given temperature and how quickly it transitions between them.
Simulate Solvation: Model the explicit interactions between the enyne and solvent molecules to understand how the solvent influences its structure and reactivity.
Study Dynamic Processes: Observe the initial steps of a molecule approaching a catalyst surface or the dynamic behavior of a reactant-catalyst complex before the chemical reaction occurs. This can reveal important information about substrate binding and orientation that influences the reaction outcome. researchgate.net
Although specific MD simulation studies focused solely on 1-nonyne, 3-methylene- are not prominent in the literature, the methodology is a standard tool for investigating the dynamics of organic molecules and their interactions in complex environments like solutions or at interfaces. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Predicting Enyne Reactivity and Selectivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that attempt to correlate the chemical structure of a series of compounds with a specific activity, such as their biological effect or chemical reactivity. The goal is to develop a mathematical equation that can predict the activity of new, untested compounds based solely on their structural or computed properties (known as molecular descriptors).
In the context of enyne chemistry, QSAR could be a powerful approach for addressing challenges in reactivity and selectivity. nih.gov A QSAR model for an enyne transformation could:
Predict Reaction Yields or Rates: By correlating descriptors of the enyne substrate (e.g., steric parameters, electronic properties calculated by DFT) with the observed reaction outcome.
Forecast Selectivity: Develop models to predict the ratio of products (e.g., regio- or stereoisomers) based on features of the enyne, catalyst, and reaction conditions.
While the development of general solutions to the selectivity problems in enyne metathesis has been a major research goal, formal QSAR studies in this area are not widely reported. nih.gov Establishing such relationships often requires a large and consistent dataset of reactions, which can be challenging to acquire. However, the principles of understanding how structure influences reactivity and selectivity are central to the field, and computational descriptors derived from methods like DFT would be essential components of any future QSAR model for enyne transformations. ucc.ieacs.org
Applications of 1 Nonyne, 3 Methylene in Advanced Organic Synthesis
Utility as Building Blocks for Complex Molecular Architectures
Enynes, including structures related to 1-nonyne, 3-methylene-, are crucial for creating complex molecular designs with high atom economy through metal-catalyzed reactions. acs.org These substrates are fundamental in synthesizing a variety of functionalized cyclic compounds. acs.org
Synthesis of Natural Products and Related Bioactive Molecules
The enyne framework is a key constituent in numerous biologically active molecules and serves as a critical intermediate in the total synthesis of various natural products. researchgate.netresearchgate.netwiley.com Methodologies involving enyne metathesis have been pivotal in developing efficient routes to complex bioactive compounds, including those with antitumor, antiviral, and antifungal properties. researchgate.netbeilstein-journals.org For instance, the total synthesis of complex natural products has been achieved using innovative routes involving enyne metathesis. researchgate.net The versatility of enynes extends to their use in multicomponent reactions for the synthesis of bioactive molecules. nih.gov
A notable application of enynes is in the synthesis of β-lactones, which are significant intermediates in the total synthesis of natural products. researchgate.net Furthermore, the functionalization of 1,3-enynes has been employed to create a wide range of structurally diverse fluoroalkylated allenes, which can be transformed into various fluorinated bioactive molecules. rsc.org
Precursors for Heterocyclic Compounds Synthesis
Enyne derivatives are valuable precursors for synthesizing a wide variety of heterocyclic compounds. researchgate.netresearchgate.netuomus.edu.iquou.ac.inclockss.org The reactivity of the enyne moiety allows for its participation in various cyclization and cycloaddition reactions to form carbo- and heterocyclic structures. researchgate.net
Transition metal-catalyzed reactions of enynes are particularly effective for constructing heterocyclic systems. For example, palladium-catalyzed cyclization reactions are employed in the synthesis of N-heterocycles. organic-chemistry.org Copper-catalyzed reactions of enynes have also emerged as a powerful method for producing densely functionalized, enantioenriched products, including various heterocycles. rsc.org Specifically, the copper-catalyzed reaction of 1,3-enynes with nitriles affords polysubstituted pyrroles. rsc.org
Furthermore, the transformation of 1,2-allenyl ketones, which can be derived from enynes, leads to the formation of furan (B31954) and 5-hydroxypyrazoline scaffolds. researchgate.net The development of catalytic systems for these transformations continues to expand the scope of accessible heterocyclic structures from enyne precursors.
Development of Novel Catalytic Systems and Methodologies
The unique reactivity of enynes has spurred the development of new catalytic systems and synthetic methodologies. beilstein-journals.orgresearchgate.net Transition-metal catalyzed functionalization of enynes is a prominent area of research, with copper, palladium, platinum, gold, and ruthenium being commonly used metals. beilstein-journals.orgresearchgate.netrsc.orgacs.org These catalysts enable a variety of transformations, including metathesis, cycloisomerization, and difunctionalization reactions. acs.orgbeilstein-journals.orgrsc.orgresearchgate.net
Recent advancements include the merger of photoredox and transition-metal catalysis, which has proven to be a robust platform for enyne transformations. researchgate.net Additionally, cobalt-catalyzed cascade reactions of 1,3-enynes with acrylates have been developed to construct complex molecules. nih.gov
Ligand Design and Catalyst Optimization for Enyne Transformations
The outcome of enyne transformations is highly dependent on the catalyst system, with ligand design playing a crucial role in controlling reactivity and selectivity. researchgate.netacs.orgresearchgate.netresearchgate.net For instance, in copper-catalyzed hydrofunctionalization of 1,3-enynes, the choice of ligand can dictate the regioselectivity of the reaction. rsc.org Bidentate ligands like XantPhos may favor one regioisomer, while monodentate ligands such as PPh₃ can lead to another. rsc.org
In palladium-catalyzed monocarbonylation of 1,3-diynes to conjugated enynes, the development of the novel ligand Neolephos was key to achieving high selectivity. researchgate.net Similarly, in ruthenium-catalyzed enyne metathesis, the evolution from first-generation to second-generation Grubbs' catalysts, featuring N-heterocyclic carbene (NHC) ligands, has significantly improved catalyst performance and stability. acs.orgnih.gov The design of recyclable catalysts and phosphine-free initiators has also been a focus of catalyst optimization. acs.org
Potential in Advanced Materials Science Applications Involving Unsaturated Hydrocarbons
The unsaturated nature of 1-nonyne, 3-methylene- and related enynes makes them attractive building blocks for materials science. ambeed.com The polymerization of such compounds can lead to the formation of novel polymers with interesting electronic and optical properties. For example, the treatment of a dienyne with titanium tetrachloride induces a vigorous polymerization. researchgate.net Conjugated enynes are present in some functional materials, and their synthesis and reactivity are of growing interest in this field. researchgate.net
Functionalization for Bioconjugation and Chemical Biology through Enyne Strain (via related cyclooctynes)
While 1-nonyne, 3-methylene- itself is an acyclic molecule, the concept of enyne strain is highly relevant in the context of bioconjugation, particularly through the use of cyclic alkynes like cyclooctynes. acs.orgru.nl The significant ring strain in cyclooctynes dramatically increases their reactivity in cycloaddition reactions, a principle exploited in strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgru.nlnih.govnih.gov
This "click chemistry" reaction is a powerful tool for bioconjugation, allowing for the selective labeling of biomolecules such as proteins, nucleic acids, and glycans without the need for a toxic copper catalyst. researchgate.netacs.orgru.nlnih.gov The reactivity of these strained alkynes can be further tuned by structural modifications, such as benzoannulation or fluorination. nih.gov The development of various cyclooctyne (B158145) derivatives, including dibenzocyclooctynes (DIBO, DIBAC) and bicyclo[6.1.0]nonyne (BCN), has expanded the toolkit for chemical biologists. researchgate.netnih.gov These strained alkynes can be incorporated into biomolecules using standard solid-phase synthesis techniques, enabling their subsequent labeling with azide-containing probes. researchgate.net
Q & A
Q. What is the correct IUPAC nomenclature for 1-Nonyne, 3-methylene-, and how does the methylene substituent influence its structural designation?
The compound is named based on the longest carbon chain containing the triple bond (nonyne: 9 carbons). The "1-" denotes the triple bond’s position at the first carbon, while "3-methylene-" indicates a methylene group (=CH₂) at the third carbon. This substituent introduces structural rigidity and alters electron density distribution along the chain, affecting reactivity .
Q. What are the primary synthetic routes for 1-Nonyne, 3-methylene-?
Synthesis typically involves alkyne-forming reactions, such as dehydrohalogenation of vicinal dihalides or alkylation of terminal alkynes. The methylene group can be introduced via Wittig reactions or elimination of alcohols/halides at position 3. For example, reacting 3-bromo-1-nonyne with a strong base (e.g., KOtBu) may yield the methylene-substituted product .
Q. How can the molecular structure of 1-Nonyne, 3-methylene- be validated experimentally?
Use nuclear magnetic resonance (NMR) spectroscopy :
- ¹H NMR : Peaks at δ 4.6–5.0 ppm (methylene protons) and δ 1.9–2.1 ppm (triple bond protons).
- ¹³C NMR : Signals near δ 70–80 ppm (sp-hybridized carbons) and δ 110–120 ppm (methylene carbons). Compare experimental data with computational predictions (e.g., DFT) to confirm assignments .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational vibrational spectra (IR/Raman) for 1-Nonyne, 3-methylene-?
- Step 1 : Validate computational parameters (e.g., basis sets, functional choice in DFT) using benchmarked methods from similar alkynes .
- Step 2 : Check for solvent effects or conformational flexibility in experimental conditions, which may shift absorption bands.
- Step 3 : Cross-reference with gas-phase spectra (if available) to eliminate solvent interference .
Q. What strategies optimize reaction conditions to minimize side products during the synthesis of 1-Nonyne, 3-methylene- derivatives?
- Temperature control : Lower temperatures reduce undesired polymerization of alkynes.
- Catalyst selection : Use Pd/Cu catalysts for selective cross-coupling reactions.
- Inert atmosphere : Prevents oxidation of the triple bond. Monitor reaction progress via GC-MS to identify intermediates and adjust conditions dynamically .
Q. How should researchers address challenges in detecting 1-Nonyne, 3-methylene- via GC-MS due to its thermal instability?
- Derivatization : Convert the alkyne to a more stable derivative (e.g., trimethylsilyl-protected form) before analysis.
- Low ionization energy : Use electron impact (EI) at 20–30 eV to minimize fragmentation.
- Alternative methods : Employ LC-MS with atmospheric pressure chemical ionization (APCI) for non-volatile derivatives .
Q. What computational approaches are recommended to model the electronic properties of 1-Nonyne, 3-methylene-?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity.
- Molecular Dynamics (MD) : Simulate conformational stability in solvent environments.
- QSPR models : Relate molecular descriptors (e.g., xLogP, polar surface area) to physicochemical properties .
Methodological Guidance
Q. How can contradictory data in published studies on 1-Nonyne, 3-methylene-’s solubility be reconciled?
- Systematic review : Compare solvent systems, purity levels, and measurement techniques (e.g., gravimetric vs. spectroscopic methods).
- Meta-analysis : Use statistical tools to identify outliers and trends across datasets .
Q. What experimental protocols ensure reproducibility in synthesizing 1-Nonyne, 3-methylene-?
Q. How can researchers design a kinetic study to evaluate the stability of 1-Nonyne, 3-methylene- under varying pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
